molecular formula C17H23N3O3 B2578149 N-(1-cyano-1-cyclopropylethyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide CAS No. 1223427-39-1

N-(1-cyano-1-cyclopropylethyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide

Cat. No.: B2578149
CAS No.: 1223427-39-1
M. Wt: 317.389
InChI Key: XAZIJLIOTPTFEI-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes . The spirocyclic structure of the compound allows it to bind effectively to its targets, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyano-1-cyclopropylethyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide is unique due to its specific cyano and cyclopropyl groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-16(11-18,12-5-6-12)19-13(21)10-20-14(22)9-17(15(20)23)7-3-2-4-8-17/h12H,2-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZIJLIOTPTFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2C(=O)CC3(C2=O)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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